12-Hydroxy-N-(1,10-phenanthrolin-5-YL)dodecanamide
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Overview
Description
12-Hydroxy-N-(1,10-phenanthrolin-5-yl)dodecanamide is a chemical compound that belongs to the class of phenanthrolines. Phenanthrolines are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene and consists of two pyridine rings non-linearly joined by a benzene ring
Preparation Methods
The synthesis of 12-Hydroxy-N-(1,10-phenanthrolin-5-yl)dodecanamide involves several steps. One common method includes the reaction of 1,10-phenanthroline with dodecanoic acid, followed by hydroxylation to introduce the hydroxy group at the 12th position. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper salts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
12-Hydroxy-N-(1,10-phenanthrolin-5-yl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the hydroxy group, resulting in the formation of a simpler amide.
Substitution: The phenanthroline ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
12-Hydroxy-N-(1,10-phenanthrolin-5-yl)dodecanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Mechanism of Action
The mechanism of action of 12-Hydroxy-N-(1,10-phenanthrolin-5-yl)dodecanamide involves its ability to bind to specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing them from deacetylating histone proteins. This leads to the accumulation of acetylated histones, resulting in changes in gene expression that can induce apoptosis in cancer cells . Similarly, as an RR inhibitor, it binds to the ribonucleotide reductase enzyme, inhibiting its activity and thereby reducing the synthesis of deoxyribonucleotides required for DNA replication .
Comparison with Similar Compounds
12-Hydroxy-N-(1,10-phenanthrolin-5-yl)dodecanamide can be compared with other phenanthroline derivatives, such as:
N-(1,10-Phenanthrolin-5-yl)iodoacetamide: This compound is used to label thiols and confer metal-binding properties.
1,10-Phenanthrolin-5-amine: Used in the synthesis of organic light-emitting devices.
N-1,10-phenanthrolin-5-ylacetamide: Known for its interactions with soluble cytochrome b562 in Escherichia coli. The uniqueness of this compound lies in its dual inhibitory activity against HDAC and RR, making it a promising candidate for cancer therapy.
Properties
CAS No. |
191921-70-7 |
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Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
12-hydroxy-N-(1,10-phenanthrolin-5-yl)dodecanamide |
InChI |
InChI=1S/C24H31N3O2/c28-17-9-7-5-3-1-2-4-6-8-14-22(29)27-21-18-19-12-10-15-25-23(19)24-20(21)13-11-16-26-24/h10-13,15-16,18,28H,1-9,14,17H2,(H,27,29) |
InChI Key |
FGEGQUQSYXCREC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCCCCCCCCCO |
Origin of Product |
United States |
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